2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide

Physicochemical Property Comparison Medicinal Chemistry Lead Optimization

2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (CAS 882240-60-0) is a benzothiazole-6-sulfonamide featuring a primary 2-amino group and an N-ethyl substituent on the 6-sulfonamide moiety. It belongs to a broader class of 2-amino-benzothiazole-6-sulfonamides that have been investigated as inhibitors of carbonic anhydrase isoforms and as scaffolds in HIV protease inhibitor design.

Molecular Formula C9H11N3O2S2
Molecular Weight 257.33
CAS No. 882240-60-0
Cat. No. B2536140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide
CAS882240-60-0
Molecular FormulaC9H11N3O2S2
Molecular Weight257.33
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
InChIInChI=1S/C9H11N3O2S2/c1-2-11-16(13,14)6-3-4-7-8(5-6)15-9(10)12-7/h3-5,11H,2H2,1H3,(H2,10,12)
InChIKeyRDINFMPPNYONII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (CAS 882240-60-0): A Structural Overview for Procurement


2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (CAS 882240-60-0) is a benzothiazole-6-sulfonamide featuring a primary 2-amino group and an N-ethyl substituent on the 6-sulfonamide moiety [1]. It belongs to a broader class of 2-amino-benzothiazole-6-sulfonamides that have been investigated as inhibitors of carbonic anhydrase isoforms [2] and as scaffolds in HIV protease inhibitor design [3]. Its molecular formula is C9H11N3O2S2, with a molecular weight of 257.3 g/mol and a topological polar surface area of 122 Ų [1]. The compound is primarily available from research chemical suppliers at a minimum purity specification of 95% for laboratory use .

Why Substituting 2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide with Other Benzothiazole Sulfonamides is Not Straightforward


Simple substitution within the benzothiazole-6-sulfonamide class is unreliable due to the sensitive structure-activity relationships (SAR) governing this scaffold. The position of the sulfonamide group (6- vs. 2-substitution, as in ethoxzolamide-type inhibitors) critically dictates the binding mode to metalloenzyme targets like carbonic anhydrase [1]. Furthermore, variation in the N-alkyl group on the 6-sulfonamide (e.g., N-ethyl vs. N,N-diethyl or N-unsubstituted) can significantly alter physicochemical properties like lipophilicity (XLogP3) and hydrogen-bonding capacity, directly impacting solubility, permeability, and target engagement. The following quantitative evidence guide details the specific measurable differences that a scientific or industrial user can use to differentiate this compound from its closest analogs.

Quantitative Evidence for Selecting 2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (CAS 882240-60-0)


Structural Differentiation from the N,N-Diethyl Analog via Computed Lipophilicity and H-Bond Capacity

The N-ethyl substitution on the sulfonamide of 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (CAS 882240-60-0) provides a specific hydrogen-bond donor count and lipophilicity profile that differs from its closest analog, 2-amino-N,N-diethyl-1,3-benzothiazole-6-sulfonamide (CAS 17901-14-3). Both computed parameters are critical for determining solubility, permeability, and target binding. The target compound has a computed Hydrogen Bond Donor Count of 2, while the N,N-diethyl analog has a count of 1, owing to the replacement of the N-H with a tertiary amine [1]. The computed XLogP3-AA for the target compound is 1.4; the value for the N,N-diethyl analog is predicted to be higher due to the additional ethyl group, increasing lipophilicity [1].

Physicochemical Property Comparison Medicinal Chemistry Lead Optimization

Vendor-Specified Purity: A Minimum of 95% for Reproducible Research

A reputable supplier, AKSci, specifies a minimum purity of 95% for 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide (Cat. 2069CN) . This meets the standard threshold for screening compounds in biochemical and cellular assays. In contrast, many analogs in the 2-aminobenzothiazole-6-sulfonamide series are offered only through custom synthesis with variable purity and lead times [1].

Chemical Purity Reproducibility Procurement Specification

Class-Level Carbonic Anhydrase Inhibition Potential in the Nanomolar Range

The class of 2-aminobenzothiazole derivatives bearing a sulfonamide at position 6, to which 2-amino-N-ethyl-1,3-benzothiazole-6-sulfonamide belongs, has been demonstrated to act as highly potent inhibitors of human carbonic anhydrase (hCA) isoforms. A systematic study by Ibrahim et al. (2015) showed that various analogs within this class inhibited the tumor-associated isozymes hCA IX and hCA XII with KIs in the nanomolar range, and the ubiquitous cytosolic isozyme hCA II with KIs ranging from 3.5 to 45.4 nM [1]. While the KI for the specific N-ethyl derivative has not been published in isolation, its core scaffold is identical to the compounds showing potent, low-nanomolar activity [1].

Carbonic Anhydrase Inhibition Cancer Therapeutics Enzyme Kinetics

Patent-Covered Scaffold for Broad-Spectrum HIV Protease Inhibition

The 2-amino-benzothiazole-6-sulfonamide scaffold is the core structure in a family of patents assigned to Tibotec Pharmaceuticals Ltd. covering broad-spectrum HIV protease inhibitors [1]. The patent family (including UY-30416-A1, EA-016387-B1, and US20090203742A1) explicitly claims 2-(substituted-amino)-benzothiazole sulfonamide compounds, where the 6-sulfonamide moiety is a key pharmacophore [1]. The N-ethyl derivative (CAS 882240-60-0) is a specific embodiment of this generic structure. This patent protection provides a distinct intellectual property context that is not shared by all benzothiazole sulfonamides.

HIV Protease Inhibitors Antiviral Drug Discovery Patent Landscape

Recommended Application Scenarios for 2-Amino-N-ethyl-1,3-benzothiazole-6-sulfonamide Based on Quantitative Evidence


SAR Exploration of Sulfonamide Hydrogen-Bonding in Carbonic Anhydrase Inhibitor Design

Given its unique hydrogen bond donor profile (2 donors) compared to the N,N-diethyl analog, this compound is a rational choice for structure-activity relationship studies aimed at understanding the role of sulfonamide N-H hydrogen bonding in carbonic anhydrase isoform binding [1]. This is directly supported by the evidence of low-nanomolar activity within the 2-aminobenzothiazole-6-sulfonamide class [2].

Reference Compound for HIV Protease Inhibitor Pharmacophore Mapping

As a specific embodiment of the Tibotec patent family claiming 2-(substituted-amino)-benzothiazole sulfonamides as broad-spectrum HIV protease inhibitors [3], this compound can serve as a well-defined reference for computational pharmacophore mapping and medicinal chemistry optimization within this IP-protected chemical series.

High-Purity Starting Material for Focused Library Synthesis

The vendor-guaranteed minimum purity of 95% from AKSci makes this compound a reliable starting point for the parallel synthesis of focused libraries. This ensures that initial biological screening data is not confounded by impurities, a critical factor when comparing the activity of newly synthesized derivatives.

Physicochemical Property Standard for Computational ADME Modeling

The well-defined, computed physicochemical parameters such as XLogP3 (1.4) and TPSA (122 Ų) [1] allow this compound to function as a validation standard or outlier probe in computational models predicting absorption, distribution, metabolism, and excretion (ADME) properties for benzothiazole-based drug candidates.

Technical Documentation Hub

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